molecular formula C9H8N2O B009041 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108106-97-4

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B009041
M. Wt: 160.17 g/mol
InChI Key: CNZRRQHIZFDOSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of cyclopenta[b]pyridine-3-carbonitrile involves several key strategies, including reactions under specific conditions to achieve the desired heterocyclic framework. One approach includes the use of single-crystal X-ray diffraction to study the structures of related compounds, providing insights into the molecular configurations and potential synthesis pathways for derivatives (Mazina et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]pyridine-3-carbonitrile derivatives has been characterized using techniques such as X-ray diffraction, revealing intricate details about their configuration, intermolecular interactions, and stability. These studies show diverse conformations and molecular geometries, highlighting the structural versatility of the cyclopenta[b]pyridine scaffold (Mazina et al., 2005).

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Compounds related to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile are pivotal in organic synthesis and catalysis due to their reactivity and the formation of complex molecular structures. For example, the synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine, are well-known for their role as versatile synthetic intermediates and their biological importance. These compounds have been used in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).

Pharmacological Applications

The heterocyclic structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile derivatives is a common motif in pharmacologically active compounds. Research has shown that these compounds possess a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structural feature of the 1,3,4-oxadiazole ring, often seen in related compounds, contributes significantly to effective binding with different enzymes and receptors in biological systems, eliciting a variety of bioactivities. This makes these derivatives an interesting topic for scientists aiming to develop new medicinal agents (Verma et al., 2019).

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like organic synthesis, pharmaceuticals, or materials science.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.


properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZRRQHIZFDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358645
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

CAS RN

108106-97-4
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 3
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 5
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 6
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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